tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate
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Overview
Description
Tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry. The presence of multiple functional groups, including a cyano group, a tert-butoxycarbonyl-protected amine, and a carboxylate ester, makes it a versatile molecule for synthetic transformations and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[4.1.0]heptane core.
Introduction of the cyano group: The cyano group is introduced via nucleophilic substitution or addition reactions.
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride under basic conditions to prevent unwanted side reactions.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride, alkyl halides, and acid chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for drug development.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the protected amine play crucial roles in binding to active sites, while the bicyclic structure provides stability and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (1S,5R)-3,6-Diazabicyclo[3.2.0]heptane-6-carboxylate: This compound shares a similar bicyclic structure but differs in the position and type of functional groups.
tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Another bicyclic compound with different substituents, used in different applications.
Uniqueness
Tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its versatility in synthetic transformations and potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C17H25N3O4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl (1S,5S,6R)-3-cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C17H25N3O4/c1-16(2,3)23-14(21)19-11-7-10(9-18)8-12-13(11)20(12)15(22)24-17(4,5)6/h8,11-13H,7H2,1-6H3,(H,19,21)/t11-,12-,13+,20?/m0/s1 |
InChI Key |
JETORJZGOBTRHM-DJDVAELESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=C[C@H]2[C@@H]1N2C(=O)OC(C)(C)C)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=CC2C1N2C(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
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